molecular formula C22H26N2O2 B10968285 2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B10968285
M. Wt: 350.5 g/mol
InChI Key: GUEQRXHYFFGOOL-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE is a complex organic compound with the molecular formula C22H26N2O2 It is known for its unique structural features, which include a benzamide core substituted with trimethyl groups and a piperidine moiety

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(25)23-19-9-7-18(8-10-19)22(26)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)

InChI Key

GUEQRXHYFFGOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIMETHYLBENZAMIDE: Lacks the piperidine moiety, resulting in different reactivity and applications.

    N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE: Lacks the trimethyl groups, affecting its chemical properties and biological activity.

Uniqueness

2,4,6-TRIMETHYL-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]BENZAMIDE is unique due to the presence of both trimethyl and piperidine groups, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research .

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